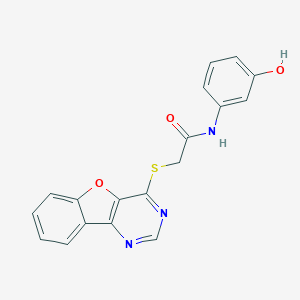
CAY10721
描述
CAY10721 is a chemical compound known for its role as an inhibitor of sirtuin 3 (SIRT3), a class III histone deacetylase. Sirtuin 3 is involved in the regulation of mitochondrial function and energy metabolism. The inhibition of sirtuin 3 by this compound has been associated with various therapeutic applications, particularly in the context of cancer research .
科学研究应用
CAY10721 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sirtuin 3 and its effects on mitochondrial function.
Biology: Investigated for its role in regulating cellular metabolism and energy homeostasis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in oral squamous cell carcinoma and breast cancer with lymph node involvement. The compound’s ability to sensitize cancer cells to radiation and chemotherapy makes it a promising candidate for combination therapies.
Industry: Potential applications in the development of new drugs targeting mitochondrial dysfunction and metabolic disorders .
作用机制
CAY10721, also known as 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide or 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-hydroxyphenyl)acetamide, is a compound with intriguing biological activity. This article will delve into its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is sirtuin 3 (SIRT3) , a class III histone deacetylase (HDAC) . SIRT3 plays a crucial role in various cellular processes, including energy metabolism, stress response, and aging .
Mode of Action
This compound acts as an inhibitor of SIRT3 , with about 39% SIRT3 inhibition at 200 μM . By inhibiting SIRT3, this compound can modulate the acetylation status of various proteins, thereby affecting their function .
Biochemical Pathways
The inhibition of SIRT3 by this compound can impact several biochemical pathways. Specifically, the upregulation of SIRT3 transcription is associated with certain types of cancer, such as oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement . Therefore, the inhibition of SIRT3 by this compound could potentially affect these pathways and their downstream effects .
Pharmacokinetics
Its solubility in dmf and dmso suggests that it might have good bioavailability
Result of Action
The inhibition of SIRT3 by this compound has been associated with the down-regulation of OSCC cells and sensitization of these cells to radiation and chemotherapy . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . .
生化分析
Biochemical Properties
CAY10721 interacts with the enzyme SIRT3, inhibiting its function by up to 39% at a concentration of 200 μM . SIRT3 is a histone deacetylase (HDAC) that plays a crucial role in regulating the structure and function of proteins .
Cellular Effects
The inhibition of SIRT3 by this compound has been associated with significant cellular effects. Specifically, the upregulation of SIRT3 transcription is associated with oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement . Conversely, the down-regulation of SIRT3, facilitated by this compound, inhibits the growth of OSCC cells and sensitizes them to radiation and chemotherapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the SIRT3 enzyme and inhibiting its function . This interaction leads to a decrease in the deacetylation activity of SIRT3, thereby influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Given its role as a SIRT3 inhibitor, it can be inferred that its effects may vary over time depending on the stability of the compound, the duration of exposure, and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied . It is generally understood that the impact of a compound can vary significantly depending on the dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Given its role as a SIRT3 inhibitor, it is likely that it interacts with enzymes and cofactors within the metabolic pathways regulated by SIRT3 .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its biochemical properties and its role as a SIRT3 inhibitor, it is likely that it localizes to the areas of the cell where SIRT3 is typically found .
准备方法
The synthetic route for CAY10721 involves several steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This core is then functionalized with a thiol group and subsequently coupled with N-(3-hydroxyphenyl)acetamide to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with reaction temperatures maintained at moderate levels to ensure optimal yields .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
化学反应分析
CAY10721 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide or thiolate anion.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
CAY10721 is unique in its specific inhibition of sirtuin 3. Similar compounds include:
Sirtinol: Another sirtuin inhibitor, but with broader activity against multiple sirtuin isoforms.
EX-527: A selective inhibitor of sirtuin 1, used in research to study the role of sirtuin 1 in cellular processes.
Tenovin-6: Inhibits both sirtuin 1 and sirtuin 2, with applications in cancer research.
Compared to these compounds, this compound’s selectivity for sirtuin 3 makes it particularly valuable for studying the specific roles of sirtuin 3 in mitochondrial function and cancer biology .
属性
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-12-5-3-4-11(8-12)21-15(23)9-25-18-17-16(19-10-20-18)13-6-1-2-7-14(13)24-17/h1-8,10,22H,9H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXJUSSVHKICFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)
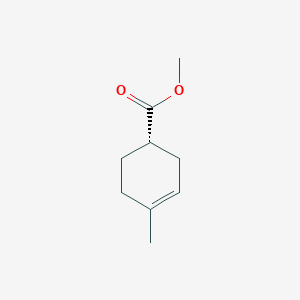
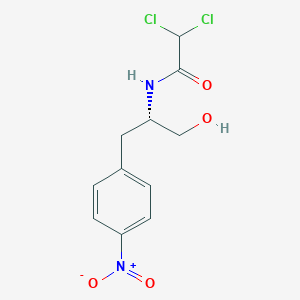

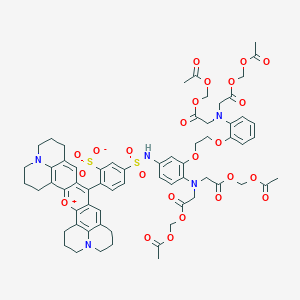
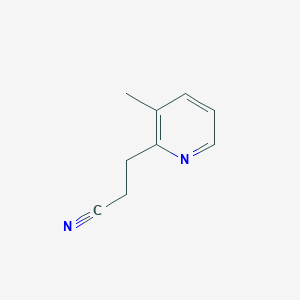

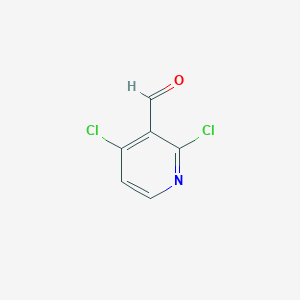
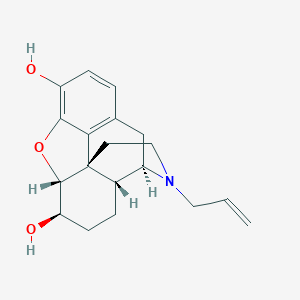
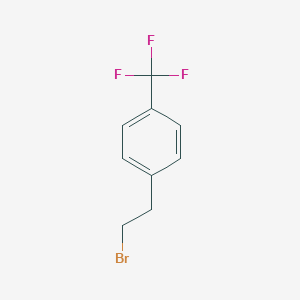
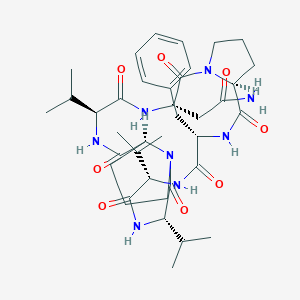
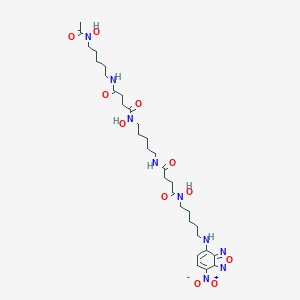
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
